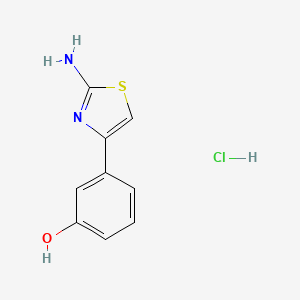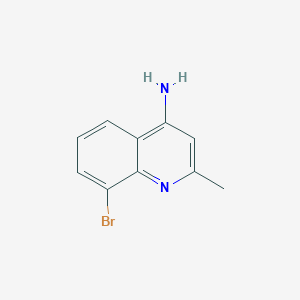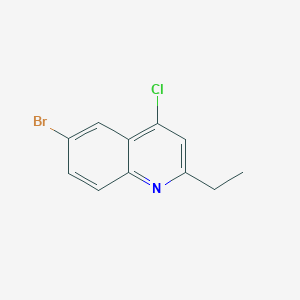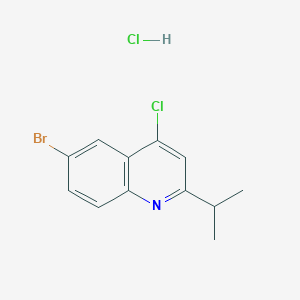
3-(2-amino-4-thiazolyl)Phenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 3-(2-amino-4-thiazolyl)Phenol hydrochloride, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, they discuss related thiazole compounds and their properties, which can provide insights into the chemical behavior and potential applications of 3-(2-amino-4-thiazolyl)Phenol hydrochloride.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, 2-amino (4-chloro phenyl) thiazoles were synthesized using a microwave-assisted method, starting from p-chloroaceto phenone, which was brominated and then reacted with thiourea to yield the desired thiazoles . Similarly, 2-(1,3,4-thiadiazolylaminomethyl)phenols were synthesized by reducing the CN double bond of intermediate Schiff bases, which were prepared from the reaction of 2-amino-5-alkyl(aryl)-1,3,4-thiadiazoles and salicylaldehyde . These methods indicate that the synthesis of 3-(2-amino-4-thiazolyl)Phenol hydrochloride could potentially be achieved through similar pathways involving key steps such as bromination, reaction with thiourea, and subsequent modifications.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and X-ray diffraction, revealing its crystallization in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can also provide insights into the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, which are crucial for understanding the reactivity and interaction of the molecule with other species .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including the formation of Schiff bases when reacted with aryl aldehydes . The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring and the phenyl group. The antimicrobial activity of some Schiff bases of 2-amino (4-chloro phenyl) thiazoles suggests that these compounds can interact with biological targets, which may also be relevant for 3-(2-amino-4-thiazolyl)Phenol hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be deduced from their structural analysis and synthesis pathways. The crystal structure, bond lengths, bond angles, and torsion angles provide information about the stability and conformation of the molecule . The electronic properties, such as UV absorption peaks and hyperpolarizability, indicate the potential of these compounds for applications in materials science, such as nonlinear optical (NLO) materials . The fungicidal activity of some 2-(1,3,4-thiadiazolylaminomethyl)phenols suggests that these compounds could be effective in agricultural applications .
属性
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS.ClH/c10-9-11-8(5-13-9)6-2-1-3-7(12)4-6;/h1-5,12H,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQDMVOVOWVSPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSC(=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-amino-4-thiazolyl)Phenol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














